2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine
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Overview
Description
2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine is an organic compound that features a methoxy group attached to a phenyl ring and a methylbenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 4-methoxyphenylethanol or 4-methoxyphenylmethanol.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on certain receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the methylbenzyl group.
4-Methylbenzylamine: Similar structure but lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)ethanamine: Similar structure but lacks the methylbenzyl group.
Uniqueness
2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine is unique due to the presence of both the methoxyphenyl and methylbenzyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-3-5-16(6-4-14)13-18-12-11-15-7-9-17(19-2)10-8-15/h3-10,18H,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQXXDYBYUKDEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366331 |
Source
|
Record name | 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418781-20-1 |
Source
|
Record name | 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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